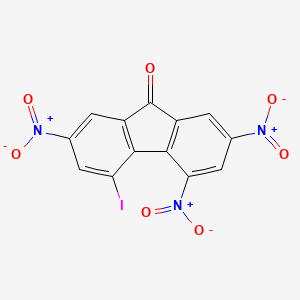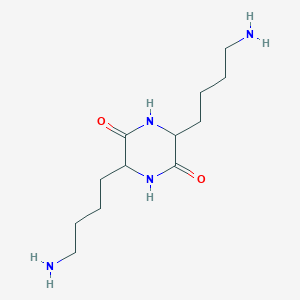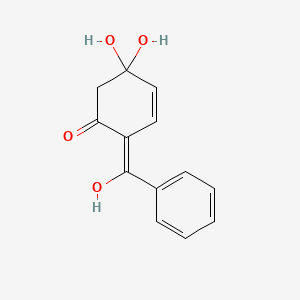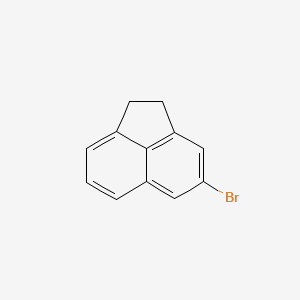
Levodopa sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levodopa sodium, also known as L-3,4-dihydroxyphenylalanine sodium, is a compound primarily used in the treatment of Parkinson’s disease. It is a precursor to dopamine, a neurotransmitter that is deficient in patients with Parkinson’s disease. This compound is able to cross the blood-brain barrier and is then converted to dopamine, helping to alleviate the symptoms of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levodopa sodium can be synthesized through several methods. One common method involves the hydroxylation of L-tyrosine using tyrosinase to produce L-DOPA, which is then converted to its sodium salt form . Another method involves the use of ion-exchange resins to stabilize the compound and improve its solubility and bioavailability .
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale fermentation processes. These processes typically involve the use of genetically modified microorganisms that can produce L-DOPA from simple sugars. The L-DOPA is then extracted and converted to its sodium salt form through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions
Levodopa sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form dopamine quinone, a reaction that is often catalyzed by enzymes such as tyrosinase.
Reduction: The compound can be reduced back to L-DOPA using reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include dopamine, dopamine quinone, and various substituted derivatives of L-DOPA .
Scientific Research Applications
Levodopa sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of enzyme catalysis and reaction mechanisms.
Biology: this compound is used in research on neurotransmitter function and neurodegenerative diseases.
Medicine: It is a key component in the treatment of Parkinson’s disease and is also being investigated for its potential use in treating other neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and as a precursor in the synthesis of other biologically active compounds
Mechanism of Action
Levodopa sodium exerts its effects by crossing the blood-brain barrier and being converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This supplemental dopamine helps to replenish the deficient levels in patients with Parkinson’s disease, thereby alleviating symptoms such as tremors, rigidity, and bradykinesia . The molecular targets involved include dopaminergic receptors in the brain, which are activated by the newly formed dopamine .
Comparison with Similar Compounds
Similar Compounds
Carbidopa: Often used in combination with levodopa to prevent its peripheral metabolism.
Benserazide: Another compound used to inhibit the peripheral metabolism of levodopa.
Entacapone: A catechol-O-methyltransferase inhibitor that prolongs the effect of levodopa by preventing its breakdown.
Uniqueness
Levodopa sodium is unique in its ability to cross the blood-brain barrier and be directly converted to dopamine, making it highly effective in treating the symptoms of Parkinson’s disease. Unlike other compounds, it directly addresses the dopamine deficiency in the brain, providing symptomatic relief .
Properties
Molecular Formula |
C9H11NNaO4 |
|---|---|
Molecular Weight |
220.18 g/mol |
InChI |
InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/t6-;/m0./s1 |
InChI Key |
BDARLFNIXLYGPC-RGMNGODLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.[Na] |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)





